molecular formula C13H24N4O B11741950 [(1-ethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine

[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine

Cat. No.: B11741950
M. Wt: 252.36 g/mol
InChI Key: LPEVHJGATLVJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is a complex organic compound that features both a pyrazole and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl group at the 1-position. The morpholine ring is then attached via a propyl linker. Key reagents often include ethylhydrazine, 1,3-diketones, and morpholine, with reaction conditions involving reflux in solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles or morpholines.

Scientific Research Applications

[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine
  • [(1-ethyl-1H-pyrazol-4-yl)methyl][3-(piperidin-4-yl)propyl]amine

Uniqueness

[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is unique due to the combination of the pyrazole and morpholine rings, which confer specific chemical and biological properties. This dual-ring structure allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H24N4O

Molecular Weight

252.36 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C13H24N4O/c1-2-17-12-13(11-15-17)10-14-4-3-5-16-6-8-18-9-7-16/h11-12,14H,2-10H2,1H3

InChI Key

LPEVHJGATLVJQO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.